molecular formula C10H9F2N3 B1417011 3-(3,5-difluorophenyl)-1-methyl-1H-pyrazol-5-amine CAS No. 1019010-72-0

3-(3,5-difluorophenyl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B1417011
CAS No.: 1019010-72-0
M. Wt: 209.2 g/mol
InChI Key: KSTRVVMIEWSJBB-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine is an organic compound characterized by the presence of a pyrazole ring substituted with a 3,5-difluorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-difluorophenyl)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone precursor is often 1,3-difluoroacetylacetone.

    Substitution Reaction: The 3,5-difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of the pyrazole intermediate with 3,5-difluorobenzene under basic conditions.

    Methylation: The final step involves the methylation of the pyrazole nitrogen using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can target the difluorophenyl group, potentially converting it to a mono-fluorinated or non-fluorinated phenyl group.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are often employed in substitution reactions.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Mono-fluorinated or non-fluorinated phenyl derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, 3-(3,5-difluorophenyl)-1-methyl-1H-pyrazol-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal properties are of significant interest. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer effects, making it a valuable lead compound in medicinal chemistry.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(3,5-difluorophenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dichlorophenyl)-1-methyl-1H-pyrazol-5-amine
  • 3-(3,5-Dimethylphenyl)-1-methyl-1H-pyrazol-5-amine
  • 3-(3,5-Difluorophenyl)-1-ethyl-1H-pyrazol-5-amine

Uniqueness

Compared to similar compounds, 3-(3,5-difluorophenyl)-1-methyl-1H-pyrazol-5-amine is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(3,5-difluorophenyl)-2-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3/c1-15-10(13)5-9(14-15)6-2-7(11)4-8(12)3-6/h2-5H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTRVVMIEWSJBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC(=C2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201230523
Record name 3-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019010-72-0
Record name 3-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019010-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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